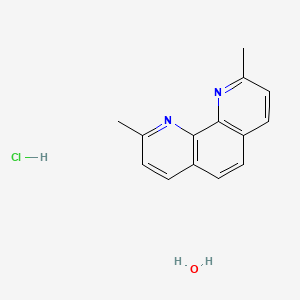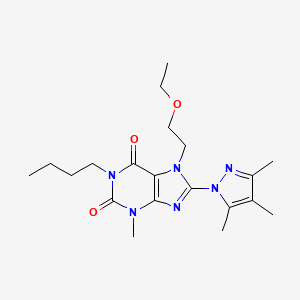
1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
The chemical structure of 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione suggests potential activity in the modulation of serotonin receptors due to its purine core, which is a feature explored in various purine derivatives. A study on similar purine-2,6-dione derivatives highlighted their affinity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, which are key targets in developing treatments for psychiatric disorders like depression and anxiety (Chłoń-Rzepa et al., 2013). The structural modifications in these compounds, particularly at positions similar to those in this compound, were crucial for their activity profile, suggesting that this compound may also exhibit unique interactions with these receptor sites.
Electrophilic Substitution Reactions
The unique substitution pattern in this compound provides a framework for exploring electrophilic substitution reactions, which are fundamental in synthetic chemistry for constructing complex molecules. Studies on similar purine derivatives have demonstrated various reactivity patterns that could be applicable to this compound, facilitating the synthesis of novel derivatives with potential biological activities (Simo et al., 2000). These reactions could be utilized to modify the electronic and steric properties of the compound, influencing its interaction with biological targets.
Molecular Modeling and Drug Design
The structural complexity of this compound, combined with its potential for diverse biological interactions, makes it a suitable candidate for molecular modeling studies. Such studies can provide insights into the compound's conformational preferences, binding affinities, and potential as a scaffold for drug design. Research on related purine derivatives has highlighted the importance of molecular modeling in understanding receptor-ligand interactions, guiding the design of compounds with improved potency and selectivity (Latosinska et al., 2014).
Polymer Solar Cells and Electron Transport
While not directly related to the core chemical structure of this compound, research on conjugated polyelectrolytes in polymer solar cells highlights the potential application of purine derivatives in electronic materials. The study by Hu et al. (2015) on an n-type conjugated polyelectrolyte demonstrates how the electronic properties of such compounds can be harnessed in electron transport layers, suggesting that modified purine derivatives could find applications in photovoltaic devices or other electronic applications (Hu et al., 2015).
Propiedades
IUPAC Name |
1-butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-7-9-10-25-18(27)16-17(23(6)20(25)28)21-19(24(16)11-12-29-8-2)26-15(5)13(3)14(4)22-26/h7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVCKLEWXYYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2CCOCC)N3C(=C(C(=N3)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)
![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)
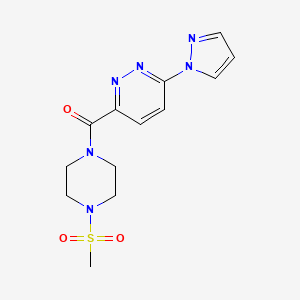
![ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2933614.png)
![Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2933615.png)
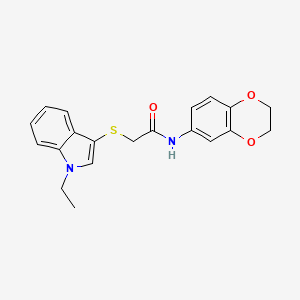
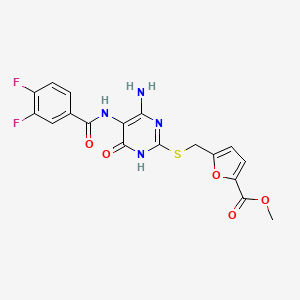
![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)

![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)
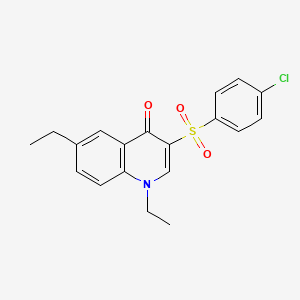

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-propyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2933631.png)
